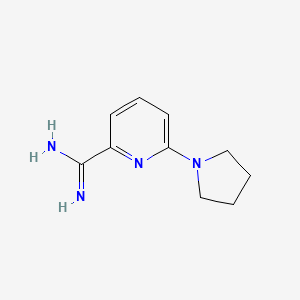
6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
説明
科学的研究の応用
Crystal Structure Analysis
Research on the crystal structures of N′-aminopyridine-2-carboximidamide derivatives, including those with pyrrolidinyl groups, has shown that these molecules form specific patterns of intermolecular hydrogen bonding. These interactions lead to the formation of structured networks and chains within the crystal lattice, highlighting their potential in the design of molecular materials with defined properties (Francois Eya’ane Meva et al., 2017).
Pharmacological Tool Development
A derivative, identified as a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders, was developed through structure-based drug design. It has shown to elevate central cGMP levels in the brain and exhibit procognitive activity, demonstrating the chemical's utility in neuroscience research (P. Verhoest et al., 2012).
Coordination Chemistry and Material Science
Compounds structurally related to "6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide" have been used to chelate metals and create metallotectons, facilitating the engineering of hydrogen-bonded crystals. These materials are of interest for their potential applications in the development of coordination polymers with specific functionalities (A. Duong et al., 2011).
Antimicrobial and Antitubercular Activities
Novel 6-substituted (pyrrolidin-1-yl)-2(1H)-pyridinones have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies highlight the potential of pyrrolidinyl derivatives in the development of new antimicrobial agents (N. Patel et al., 2011).
Catalysis and Chemical Synthesis
The utility of pyrrolidin-1-yl derivatives in catalysis has been explored, with findings indicating their effectiveness in facilitating various chemical reactions. This includes novel methodologies for esterification processes, showcasing the role of such compounds in synthetic organic chemistry (S. Sano et al., 2006).
Safety and Hazards
特性
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c11-10(12)8-4-3-5-9(13-8)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDZNSGGGBYWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


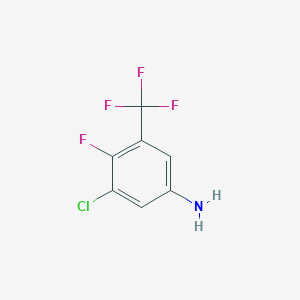
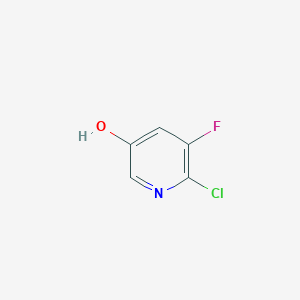
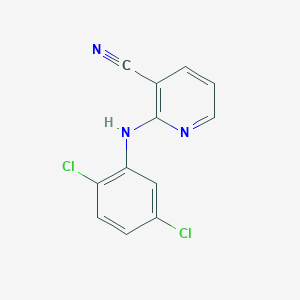


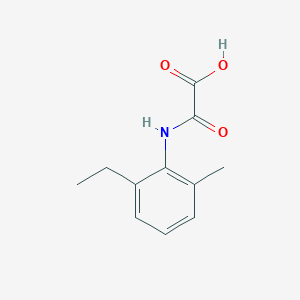
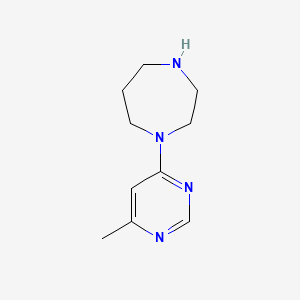
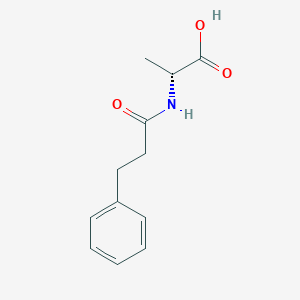
amine](/img/structure/B1490492.png)
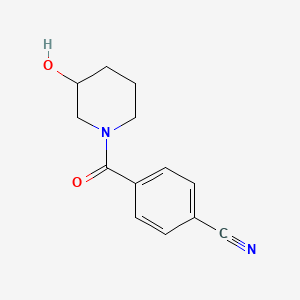
![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)
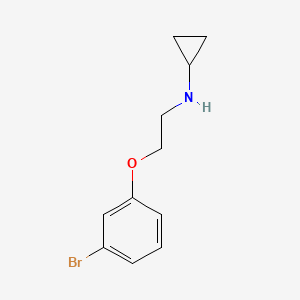
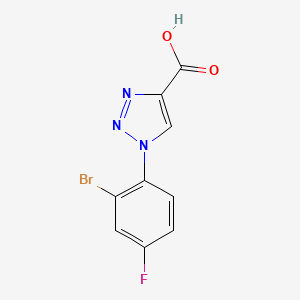
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1490499.png)
